molecular formula C13H15F3N2O3 B2909295 2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate CAS No. 1484775-54-3

2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B2909295
CAS No.: 1484775-54-3
M. Wt: 304.269
InChI Key: JBIWPKURWFJJPK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound characterized by its trifluoroethyl group and a piperazine ring substituted with a hydroxyphenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of 4-hydroxyphenylpiperazine with trifluoroacetic anhydride in the presence of a suitable catalyst, such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the production process.

Types of Reactions:

  • Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.

  • Reduction: The piperazine ring can undergo reduction to form a piperazine derivative with different functional groups.

  • Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Piperazine derivatives with different functional groups

  • Substitution: Various substituted trifluoroethyl compounds

Scientific Research Applications

2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed as a fluorescent probe in biological imaging studies.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyphenyl group can form hydrogen bonds with biological targets, influencing the compound's binding affinity and activity.

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate

  • 2,2,2-Trifluoroethyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate

  • 2,2,2-Trifluoroethyl 4-(4-methoxyphenyl)piperazine-1-carboxylate

Uniqueness: 2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

2,2,2-trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3/c14-13(15,16)9-21-12(20)18-7-5-17(6-8-18)10-1-3-11(19)4-2-10/h1-4,19H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIWPKURWFJJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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